5-(1,2-Dithiolan-3-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pentan-1-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes the reagents and conditions for each reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes to create compounds with potential therapeutic applications, including anticancer and anticonvulsant agents. These compounds often feature complex structures, such as 2-methylbenzimidazoles and 1,3,4-oxadiazoles, indicating a broad interest in synthesizing and characterizing molecules with potential biomedical applications. The synthesis involves intricate chemical reactions, highlighting the importance of structural precision in medicinal chemistry (El-Naem et al., 2003; Zarghi et al., 2008).
Anticancer Activity
Compounds related to "5-(1,2-Dithiolan-3-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pentan-1-one" have shown significant promise in anticancer research. For example, certain derivatives of 2-methylbenzimidazoles have been tested for cytotoxic activity against various human cancer cell lines, indicating their potential as cancer therapeutic agents (El-Naem et al., 2003).
Anticonvulsant Activity
Additionally, the design and synthesis of 1,3,4-oxadiazoles have been investigated for their anticonvulsant properties. These compounds are studied for their potential to bind to benzodiazepine receptors, highlighting the diverse pharmacological applications of structurally complex molecules (Zarghi et al., 2008).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas of study.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S3/c20-17-7-3-2-6-16(17)18-9-11-21(12-14-27(18,23)24)19(22)8-4-1-5-15-10-13-25-26-15/h2-3,6-7,15,18H,1,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNGIXZVDISHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pentan-1-one |
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